2-(2-Chloro-4-methylphenyl)ethan-1-amine hydrochloride
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Overview
Description
2-(2-Chloro-4-methylphenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H13Cl2N. It is a hydrochloride salt of an amine derivative, characterized by the presence of a chloro and methyl group on a phenyl ring, attached to an ethanamine chain. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-methylphenyl)ethan-1-amine hydrochloride typically involves the reaction of 2-chloro-4-methylbenzyl chloride with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and the temperature is maintained between 0°C to 50°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-methylphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-(2-Chloro-4-methylphenyl)ethan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-methylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-2-methylphenoxy)ethan-1-amine hydrochloride
- 1-(2-Chloro-4-methylphenyl)ethan-1-amine hydrochloride
Uniqueness
2-(2-Chloro-4-methylphenyl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C9H13Cl2N |
---|---|
Molecular Weight |
206.11 g/mol |
IUPAC Name |
2-(2-chloro-4-methylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H12ClN.ClH/c1-7-2-3-8(4-5-11)9(10)6-7;/h2-3,6H,4-5,11H2,1H3;1H |
InChI Key |
ILZYWOAGWAHZTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CCN)Cl.Cl |
Origin of Product |
United States |
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